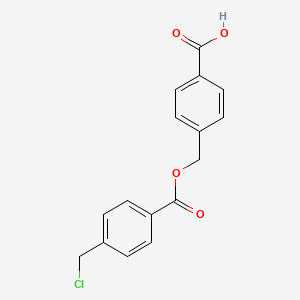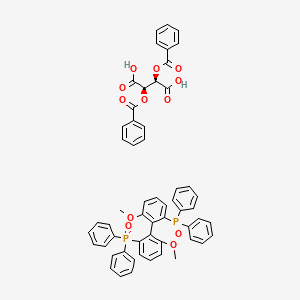
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is a chiral phosphine oxide compound. It is known for its unique structural properties and its applications in various fields of chemistry and industry. This compound is particularly interesting due to its ability to form stable complexes and its potential use in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.
Phosphine Oxide Introduction: The diphenylphosphine oxide groups are introduced through a series of substitution reactions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The methoxy and phosphine oxide groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is used as a ligand in asymmetric synthesis. Its chiral nature allows it to induce chirality in the products, making it valuable for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to form stable complexes with metals makes it useful in drug design and delivery.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex exerts its effects involves its ability to form stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers and specific substrates that interact with the chiral ligand.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex: The enantiomer of the ®-compound, used in similar applications but with opposite chirality.
Triphenylphosphine oxide: A simpler phosphine oxide used in various chemical reactions.
Bis(diphenylphosphino)methane: Another phosphine ligand with different structural properties.
Uniqueness
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine oxide) L-DBTA complex is unique due to its chiral nature and its ability to form stable complexes with metals. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is important.
Propriétés
Formule moléculaire |
C56H46O12P2 |
|---|---|
Poids moléculaire |
972.9 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dibenzoyloxybutanedioic acid;1-diphenylphosphoryl-2-(2-diphenylphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C38H32O4P2.C18H14O8/c1-41-33-25-15-27-35(43(39,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(42-2)26-16-28-36(38)44(40,31-21-11-5-12-22-31)32-23-13-6-14-24-32;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h3-28H,1-2H3;1-10,13-14H,(H,19,20)(H,21,22)/t;13-,14-/m.1/s1 |
Clé InChI |
SOUVXFWOQIODIH-YOAVLPSOSA-N |
SMILES isomérique |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


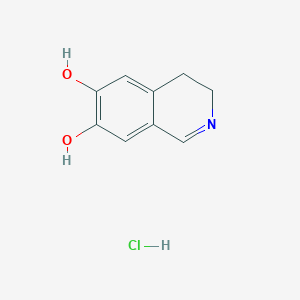


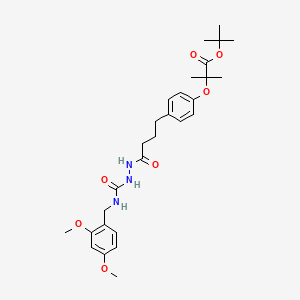
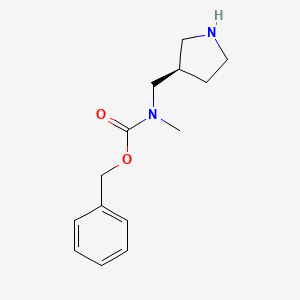
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)
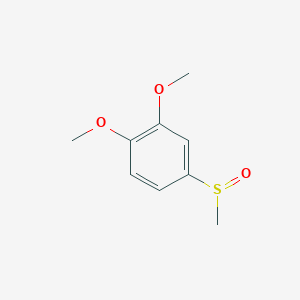

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)

